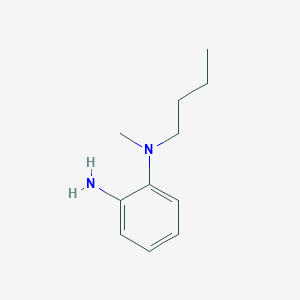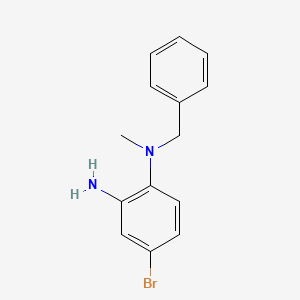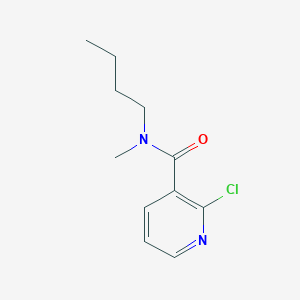
N-Adamantan-2-yl-2-chloro-acetamide
概要
説明
N-Adamantan-2-yl-2-chloro-acetamide is a chemical compound with the molecular formula C12H18ClNO It is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a chloroacetamide group
生化学分析
Biochemical Properties
N-Adamantan-2-yl-2-chloro-acetamide has been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . This compound interacts with nitrogen-containing nucleophiles, leading to the synthesis of new cage aminoamides .
Molecular Mechanism
It is known to interact with nitrogen-containing nucleophiles , but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, require further study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-2-yl-2-chloro-acetamide typically involves the reaction of adamantane derivatives with chloroacetyl chloride. One common method includes the following steps:
Adamantane Activation: Adamantane is first activated by introducing a functional group, such as a hydroxyl or amino group, to facilitate further reactions.
Chloroacetylation: The activated adamantane derivative is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors to carry out the chloroacetylation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-Adamantan-2-yl-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted adamantane derivatives.
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantylamine derivatives.
科学的研究の応用
N-Adamantan-2-yl-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Utilized in the production of advanced materials and polymers due to its rigid adamantane core.
作用機序
The mechanism of action of N-Adamantan-2-yl-2-chloro-acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
N-Adamantan-1-yl-2-chloro-acetamide: Similar structure but with the chloroacetamide group attached to a different position on the adamantane core.
2-(Adamantan-1-ylamino)-2-oxoacetic acid: Contains an adamantane core with an amino and oxo group.
1-Adamantan-1-yl)piperazine dihydrochloride: Features an adamantane core with a piperazine ring.
Uniqueness
N-Adamantan-2-yl-2-chloro-acetamide is unique due to its specific positioning of the chloroacetamide group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and applications compared to its analogs .
特性
IUPAC Name |
N-(2-adamantyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-6-11(15)14-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWVZXFHPBHQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307092 | |
| Record name | N-Adamantan-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103951-51-5 | |
| Record name | N-Adamantan-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















